Isoamyl laurate
Overview
Description
Synthesis Analysis
Isoamyl Laurate is produced synthetically via the classical Fischer type esterification method in which isoamyl alcohol and lauric acid are reacted together to give rise to the ester, isoamyl laurate . Lauric acid is a naturally occurring fatty acid present in high amounts in coconut and palm kernel oil . Isoamyl alcohol is made using byproducts from ethanol fermentation . By reacting the lauric acid from natural sources like coconuts, and isoamyl alcohol obtained from ethanol fermentation, isoamyl laureate is obtained naturally .Molecular Structure Analysis
The molecular formula of Isoamyl Laurate is C17H34O2 . It has an average mass of 270.451 Da and a Monoisotopic mass of 270.255890 Da .Chemical Reactions Analysis
The general mechanism of the esterification reaction is considered a typical addition/elimination reaction or a bimolecular nucleophilic substitution reaction, in which an alcohol molecule acts as a nucleophile, and a proton serves as a catalyst facilitating the attack of a carbocation by a nucleophile .Physical And Chemical Properties Analysis
Isoamyl Laurate is a clear, thin liquid that is soluble in alcohol but insoluble in water . It has a boiling point of 311-312°C . It is considered an “oil-free” emollient and is known for its smooth, thin, light, and slippy texture .Scientific Research Applications
Cosmetics and Skincare
Isoamyl Laurate is widely used in the cosmetics industry .
- Summary of Application : It is a non-oily, silky, non-greasy emollient that can be used in a variety of skincare, color cosmetic, and hair care applications . It aids in softening and moisturizing the skin without making it feel greasy or oily .
- Methods of Application : It is typically made from coconut or beetroot and is added to cosmetic formulations . It helps keep pigments dispersed in makeup products such as foundations .
- Results or Outcomes : The Cosmetic Ingredient Review (CIR) Expert Panel concludes that Isoamyl Laurate is safe in the present practices of use and concentration, when formulated to be non-irritating .
Hair Care
Isoamyl Laurate also finds application in hair care products .
- Summary of Application : It functions as a hair conditioner in hair care products, making combing the hair easier and preventing buildup .
- Methods of Application : It is added to hair care formulations where it can also lighten anhydrous formulations .
- Results or Outcomes : Hair treated with products containing Isoamyl Laurate is easier to manage and does not have product buildup .
Food and Beverage Industry
Isoamyl Laurate is used as a flavor compound in beer and wine .
- Summary of Application : It is used to enhance the flavor of these beverages .
- Methods of Application : It is added during the brewing process .
- Results or Outcomes : It contributes to the unique flavor profiles of beer and wine .
Industrial Applications
Isoamyl Laurate has industrial applications as well .
- Summary of Application : It is used in the synthesis of fine chemicals .
- Methods of Application : It is produced synthetically via the classical Fischer type esterification method in which isoamyl alcohol and lauric acid are reacted together .
- Results or Outcomes : The yield of synthetic method can reach 100%, its rational technology, at low cost, industrialized production easy to accomplish, it is pollution-free, it is environmentally protective .
Fragrance Agent
Isoamyl Laurate is primarily used as a fragrance agent .
- Summary of Application : It is used to add a pleasant scent to various products .
- Methods of Application : Thanks to its good miscibility, this ingredient can be mixed with other surfactants .
- Results or Outcomes : It enhances the overall sensory experience of the product .
Film Former
Isoamyl Laurate also acts as a film former .
- Summary of Application : It forms a film to help reduce moisture loss and help protect the skin .
- Methods of Application : It is added to skincare formulations where it forms a protective layer on the skin .
- Results or Outcomes : It helps to keep the skin hydrated and protected .
Flavor Enhancer
Isoamyl Laurate is used as a flavor enhancer in the food industry .
- Summary of Application : It is used as a flavor in beer and wines .
- Methods of Application : It is added during the brewing process .
- Results or Outcomes : It contributes to the unique flavor profiles of beer and wine .
Lubricant
Isoamyl Laurate has industrial applications as a lubricant .
- Summary of Application : It is used in coatings for magnetic recording media .
- Methods of Application : It is produced synthetically via the classical Fischer type esterification method in which isoamyl alcohol and lauric acid are reacted together .
- Results or Outcomes : The yield of synthetic method can reach 100%, its rational technology, at low cost, industrialized production easy to accomplish, it is pollution-free, it is environmentally protective .
Future Directions
properties
IUPAC Name |
3-methylbutyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-17(18)19-15-14-16(2)3/h16H,4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKRIDSRWFEQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064221 | |
Record name | Dodecanoic acid, 3-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless, oily liquid with a faint oily, fatty odour | |
Record name | Dodecanoic acid, 3-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isoamyl laurate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
311.00 to 312.00 °C. @ 760.00 mm Hg | |
Record name | 3-Methylbutyl dodecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037372 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol; insoluble in water | |
Record name | Isoamyl laurate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853-0.859 | |
Record name | Isoamyl laurate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isoamyl laurate | |
CAS RN |
6309-51-9 | |
Record name | Isoamyl laurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6309-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanoic acid, 3-methylbutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoamyl laurate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanoic acid, 3-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanoic acid, 3-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL LAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1SLX00M3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylbutyl dodecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037372 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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